7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound features a chloro group, a methyl group, and a methylsulfonyl phenyl thio group attached to the indolizine core, making it a unique and potentially valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-alkynylpyridine derivative.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methyl Group: The methyl group can be added through a methylation reaction using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylsulfonyl Phenyl Thio Group: This step involves a nucleophilic substitution reaction where a suitable thiol derivative reacts with the indolizine core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and appropriate bases or catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 7-chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as indole-3-acetic acid and tryptophan.
Thioether Compounds: Compounds with a thioether functional group, such as methionine and thioanisole.
Uniqueness
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
917760-86-2 |
---|---|
Molecular Formula |
C16H14ClNO2S2 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
7-chloro-2-methyl-3-(4-methylsulfonylphenyl)sulfanylindolizine |
InChI |
InChI=1S/C16H14ClNO2S2/c1-11-9-13-10-12(17)7-8-18(13)16(11)21-14-3-5-15(6-4-14)22(2,19)20/h3-10H,1-2H3 |
InChI Key |
ZDUZPTMVQDZBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=C1)Cl)SC3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.